Application: Sulfonyl fluorides are used in the industrial production of fluorinated polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .
Methods: The production involves polymerizations of fluoroethenes . The unique properties of these polymers were recognized during the Manhattan Project, where there was an urgent need for a material that would withstand the highly corrosive environment .
Results: The worldwide annual sales volume of fluoropolymers is more than 230,000 tonnes .
Application: Sulfonyl fluorides are used as targets and substrates in the development of new synthetic methods . They are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Methods: New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Non-sulfur-containing substrates have led to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .
Results: The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Application: Perfluorobutanesulfonyl fluoride serves as an entry point to nonafluorobutanesulfonates, which are valuable as electrophiles in palladium catalyzed cross coupling reactions .
Methods: It is prepared by the electrochemical fluorination of sulfolane .
Results: This method provides a way to introduce the nonafluorobutanesulfonyl group into organic molecules, which can then be used in further synthetic transformations .
Application: Aryl and alkenyl nonaflates are useful as electrophiles in palladium catalyzed cross coupling reactions . They are synthesized using perfluoroalkylsulfonylating agents .
Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .
Results: Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings .
Application: Sulfonyl fluorides are used in the industrial production of fluorinated oligomers and polymers . These polymers have unique properties due to the strong carbon-carbon bonds and extremely stable carbon-fluorine bonds .
Field: Industrial Applications
Application: Sulfonyl fluorides are used in the production of fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents, and paint and coating additives .
Methods: The first surfactants and textile treatments, containing perfluoroalkyl chains, were commercialized by 3M in the 1960s .
Results: Since then, major applications that were developed included fire-fighting agents, emulsifiers for fluoropolymers, oil and water repellents and paint and coating additives .
Application: Nonaflates can be used to prepare aryl nonaflates by reacting with corresponding aryloxysilanes in the presence of fluoride ion .
Methods: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates .
n-Butanesulfonyl fluoride is an organic compound with the molecular formula C₄H₉FO₂S. It is a colorless to pale yellow liquid that is soluble in many organic solvents but immiscible with water. This compound is characterized by the presence of a sulfonyl fluoride functional group, which makes it a useful reagent in organic synthesis and various
There is no current information available on the specific mechanism of action of n-BSF.
n-Butanesulfonyl fluoride can be synthesized through several methods:
n-Butanesulfonyl fluoride has various applications in chemical synthesis and industry:
Interaction studies involving n-butanesulfonyl fluoride focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can effectively react with alcohols and amines to yield corresponding sulfonate esters and sulfonamides, respectively. These interactions are significant for understanding its utility in organic synthesis and potential biological implications.
Several compounds share structural similarities with n-butanesulfonyl fluoride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butanesulfonic acid | C₄H₁₀O₂S | Non-fluorinated analog; used in surfactants |
Perfluorobutanesulfonyl fluoride | C₄F₉O₂S | Highly fluorinated; used for specialized applications |
Trifluoromethanesulfonic acid | CF₃SO₂H | Strong acid; widely used as a sulfonating agent |
Uniqueness of n-Butanesulfonyl Fluoride:
n-Butanesulfonyl fluoride stands out due to its balance of reactivity and stability compared to other similar compounds. Its ability to introduce sulfonyl groups while being less reactive than trifluoromethanesulfonic acid makes it particularly valuable in synthetic chemistry where controlled reactions are necessary.
Flammable;Corrosive